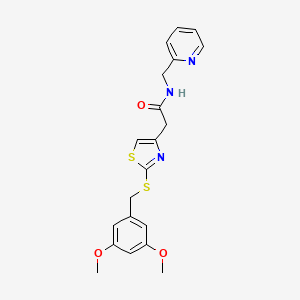
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties . The presence of the thiazole ring in this compound suggests potential use as an antimicrobial agent. It could be explored for its efficacy against various bacterial strains, particularly those resistant to current antibiotics .
Antitumor and Cytotoxic Activity
The compound’s structure is similar to other thiazole derivatives that have demonstrated antitumor and cytotoxic activities . Research could focus on its potential effects on different cancer cell lines, exploring mechanisms of action such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Activity
Due to the biological activities of thiazole compounds, this molecule may possess anti-inflammatory properties . It could be investigated for its ability to inhibit inflammatory pathways in chronic diseases like arthritis or asthma .
Neuroprotective Applications
The compound’s similarity to thiamine, which contains a thiazole ring, suggests potential neuroprotective effects . It could be studied for its role in neurodegenerative diseases, possibly aiding in neurotransmitter synthesis or neuronal survival .
Antiviral Activity
Thiazoles have been associated with antiviral activity , including against HIV. This compound could be researched for its potential use in treating viral infections, examining its impact on viral replication or protein synthesis .
Analgesic Properties
The structural features of this compound indicate possible analgesic properties . Studies could assess its pain-relieving potential, comparing its effectiveness and side effects with existing analgesics .
Antioxidant Potential
Given the electron-donating methoxy groups in the compound, it may exhibit antioxidant properties . Research could explore its capacity to neutralize free radicals, contributing to the prevention of oxidative stress-related diseases .
Antidiabetic Activity
The thiazole ring is a common motif in antidiabetic drugs. This compound could be investigated for its potential to modulate blood glucose levels, possibly through mechanisms like insulin sensitization or inhibition of glucose production .
Propriétés
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-17-7-14(8-18(10-17)26-2)12-27-20-23-16(13-28-20)9-19(24)22-11-15-5-3-4-6-21-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCFYXZADFJNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

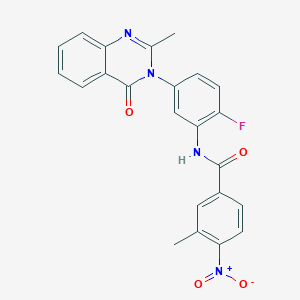

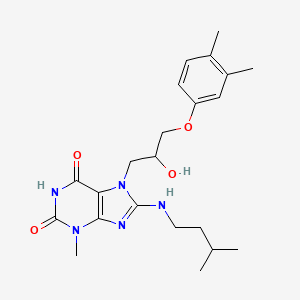
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
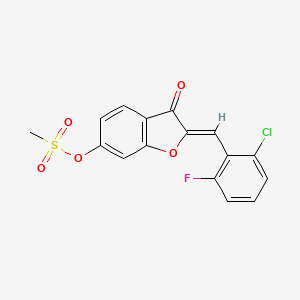

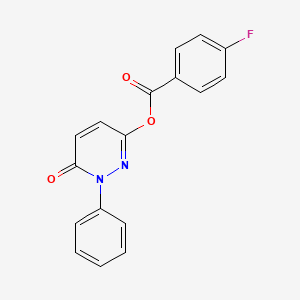
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)

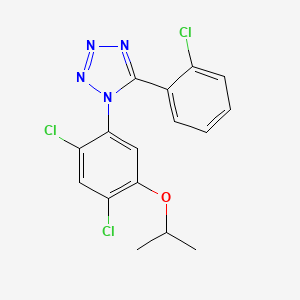
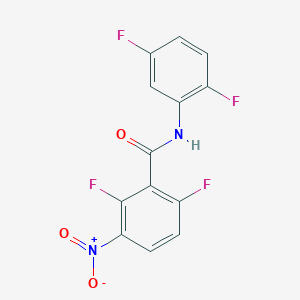
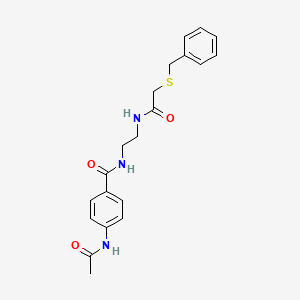
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2743530.png)